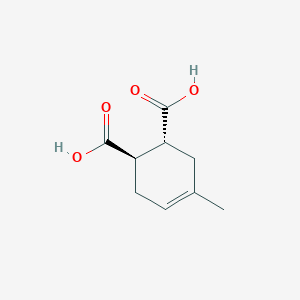
(1R,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid, also known as cis-4-methylcyclohexane-1,2-dicarboxylic acid (MCD), is a cyclic dicarboxylic acid. It is a stereoisomer of trans-4-methylcyclohexane-1,2-dicarboxylic acid (tMCD) and is commonly used in scientific research. MCD is a chiral compound and has two enantiomers, (1R,2R) and (1S,2S). In
Mécanisme D'action
The mechanism of action of MCD as a chiral resolving agent involves the formation of diastereomeric complexes with the enantiomers of a chiral compound. The diastereomeric complexes have different physical and chemical properties, which allows for their separation by various techniques such as chromatography or crystallization.
Biochemical and Physiological Effects:
MCD has been shown to have no significant biochemical or physiological effects on living organisms. It is not toxic and does not have any known adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using MCD in lab experiments is its high purity and availability. MCD is commercially available in high purity, making it easy to obtain for research purposes. Additionally, MCD is easy to handle and is stable under normal laboratory conditions.
One limitation of using MCD in lab experiments is its cost. MCD is relatively expensive compared to other resolving agents. Another limitation is its limited solubility in some solvents, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research involving MCD. One area of research is the development of new methods for the synthesis of MCD and its derivatives. Another area of research is the application of MCD in the separation of new classes of chiral compounds. Additionally, MCD can be used as a model compound for studying the properties of cyclic dicarboxylic acids and their derivatives. Finally, MCD can be used in the development of new chiral ligands for metal complexation studies.
Méthodes De Synthèse
The synthesis of (1R,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid involves the oxidation of (1R,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acidcyclohexene-1,2-dicarboxylic acid with potassium permanganate. The reaction is carried out in the presence of a catalyst such as sodium acetate or acetic acid. The product is obtained in high yield and purity.
Applications De Recherche Scientifique
MCD is widely used in scientific research as a chiral resolving agent, a model compound for studying the properties of cyclic dicarboxylic acids, and as a ligand in metal complexation studies. MCD has been used to resolve enantiomers of various compounds such as amino acids, alcohols, and carboxylic acids. It has also been used in NMR spectroscopy as a chiral solvating agent.
Propriétés
Numéro CAS |
16665-71-7 |
|---|---|
Nom du produit |
(1R,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid |
Formule moléculaire |
C9H12O4 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
(1R,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C9H12O4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2,6-7H,3-4H2,1H3,(H,10,11)(H,12,13)/t6-,7-/m1/s1 |
Clé InChI |
YZPUIHVHPSUCHD-RNFRBKRXSA-N |
SMILES isomérique |
CC1=CC[C@H]([C@@H](C1)C(=O)O)C(=O)O |
SMILES |
CC1=CCC(C(C1)C(=O)O)C(=O)O |
SMILES canonique |
CC1=CCC(C(C1)C(=O)O)C(=O)O |
Synonymes |
4-Cyclohexene-1,2-dicarboxylic acid, 4-methyl-, (1R,2R)-(-)- (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



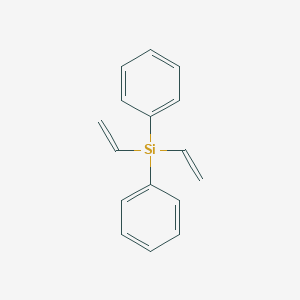
![(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B96405.png)
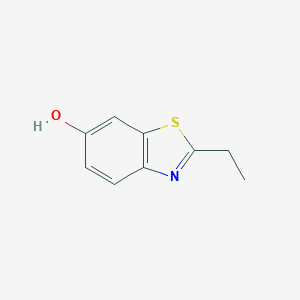
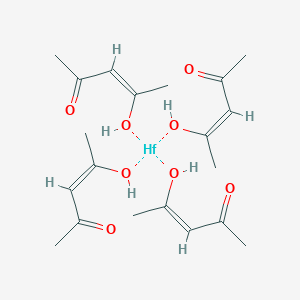
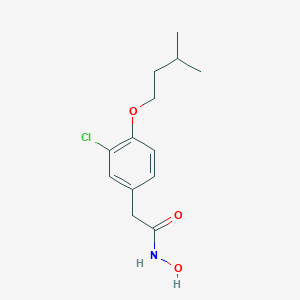
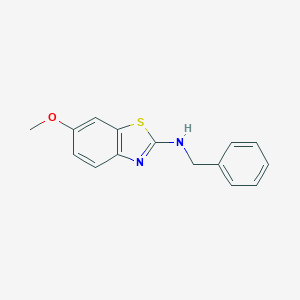
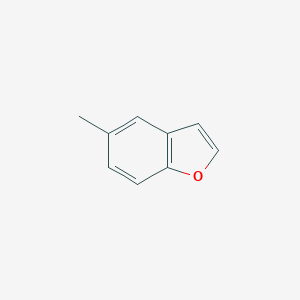
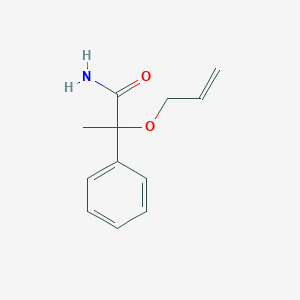
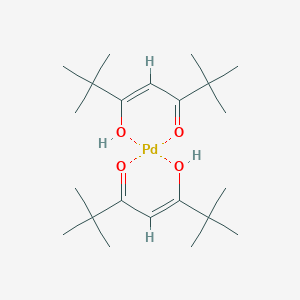
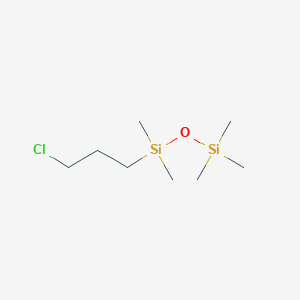
![2-Ethylthieno[2,3-b]pyridine](/img/structure/B96423.png)
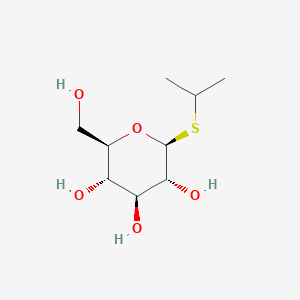
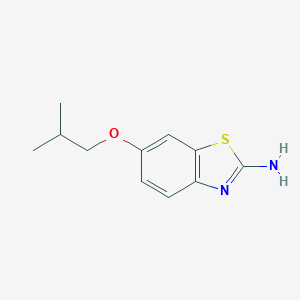
![n-[(1s)-1-Phenylethyl]acetamide](/img/structure/B96428.png)